Methyl 3-amino-5-bromo-2-methylbenzoate
CAS No.: 1000342-11-9
Cat. No.: VC2295332
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000342-11-9 |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | methyl 3-amino-5-bromo-2-methylbenzoate |
Standard InChI | InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 |
Standard InChI Key | NMLOSXSDLWFBKT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1N)Br)C(=O)OC |
Canonical SMILES | CC1=C(C=C(C=C1N)Br)C(=O)OC |
Introduction
Chemical Structure and Identification
Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9) is an organic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . The compound is characterized by a benzoic acid scaffold with several key functional groups: an amino group at position 3, a bromine atom at position 5, a methyl group at position 2, and a methyl ester functionality. This specific arrangement of substituents provides the compound with distinct chemical properties and reactivity patterns that make it valuable in organic synthesis.
Structural Information
The compound's structure can be represented using various notation systems. The SMILES notation is CC1=C(C=C(C=C1N)Br)C(=O)OC, while its InChI representation is InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 . These notations provide unambiguous representations of the molecular structure that can be used in chemical databases and computational chemistry. The compound's InChIKey, which serves as a condensed digital representation of the structure, is NMLOSXSDLWFBKT-UHFFFAOYSA-N .
Physical Properties
Methyl 3-amino-5-bromo-2-methylbenzoate possesses several important physical properties that are relevant to its handling, storage, and application in synthesis. These properties are summarized in the following table:
These physical properties influence how the compound behaves during chemical reactions and affect its handling and storage requirements. The relatively low melting point indicates that the compound is a solid at room temperature but can be easily melted for certain applications. Its solubility in methanol makes it amenable to various solution-phase reactions and purification techniques commonly employed in organic synthesis.
Synthesis and Preparation Methods
Methyl 3-amino-5-bromo-2-methylbenzoate can be synthesized through various routes, with one of the most efficient methods involving the reduction of the corresponding nitro compound. Understanding the synthetic pathways for this compound is essential for its cost-effective and high-yield production.
Reduction of Nitro Precursor
A well-established synthetic route involves the reduction of methyl 5-bromo-2-methyl-3-nitrobenzoate. This reaction typically employs iron powder and ammonium chloride in a mixture of ethanol and water, heated to 90°C for approximately one hour . The reduction of the nitro group to an amino group proceeds with high efficiency, with reported yields of up to 99.1% .
The detailed reaction procedure is as follows:
-
A mixture of methyl 5-bromo-2-methyl-3-nitrobenzoate (17 g, 62.0 mmol) is prepared in ethanol (85 mL).
-
To this mixture, ammonium chloride solution (17 g in 85 mL water, 317.8 mmol) is added, followed by iron powder (27.8 g, 498.1 mmol).
-
The resulting reaction mixture is stirred at 90°C for 1 hour.
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated until dry.
-
The resulting solid is dissolved in saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate and concentrated to afford solid methyl 3-amino-5-bromo-2-methylbenzoate .
This synthetic approach is particularly valuable for industrial applications due to its high yield, relatively mild conditions, and use of common reagents. The process has been documented to be scalable, making it suitable for both laboratory and industrial production.
Alternative Synthetic Approaches
Applications in Organic Synthesis and Pharmaceutical Development
Methyl 3-amino-5-bromo-2-methylbenzoate has emerged as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility stems from the presence of reactive functional groups that can participate in various chemical transformations.
Synthesis of Novel Indazole Derivatives
Methyl 3-amino-5-bromo-2-methylbenzoate has been employed in the synthesis of novel indazole derivatives that have shown promising anticancer, antiangiogenic, and antioxidant activities . These indazole derivatives were screened against multiple human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), with some compounds showing significant inhibitory activity .
Specifically, compounds synthesized using this intermediate were found to be potent antiangiogenic agents against various proangiogenic cytokines associated with tumor development, including TNFα, VEGF, EGF, IGF1, TGFb, and leptin . Additionally, some derivatives exhibited significant antioxidant activities in assays measuring 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
Development of SKLB1039 Compound
The compound has also been utilized in the preparation of SKLB1039, a novel pharmaceutical compound. The synthetic route involves using 5-bromo-2-methyl-3-(N-ethyl, N-(tetrahydropyran-4-yl))aminobenzoic acid, which can be derived from methyl 3-amino-5-bromo-2-methylbenzoate through reductive amination and hydrolysis . This application highlights the compound's versatility as a building block in complex pharmaceutical syntheses.
Analytical Characterization
Analytical characterization of methyl 3-amino-5-bromo-2-methylbenzoate is crucial for confirming its identity and assessing its purity. Various analytical techniques can be employed for this purpose.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used to assess the purity of methyl 3-amino-5-bromo-2-methylbenzoate, as evidenced by the availability of HPLC-grade material commercially . This technique allows for the separation and quantification of the target compound and any potential impurities or contaminants.
Mass Spectrometry Data
Mass spectrometry data for methyl 3-amino-5-bromo-2-methylbenzoate provides valuable information about its molecular weight and fragmentation pattern. The predicted collision cross-section data for various adducts in mass spectrometry are summarized in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 243.99677 | 143.0 |
[M+Na]+ | 265.97871 | 145.9 |
[M+NH4]+ | 261.02331 | 147.3 |
[M+K]+ | 281.95265 | 146.7 |
[M-H]- | 241.98221 | 143.5 |
[M+Na-2H]- | 263.96416 | 145.7 |
[M]+ | 242.98894 | 142.3 |
[M]- | 242.99004 | 142.3 |
This data, as reported in PubChemLite , provides important reference values for identifying the compound in mass spectrometric analyses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume